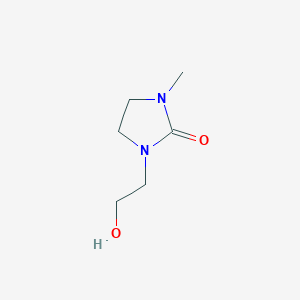![molecular formula C17H15NO4 B3049975 (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione CAS No. 22831-96-5](/img/structure/B3049975.png)
(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione is a chiral compound with a unique structure that includes an oxazolidine-2,5-dione core and a benzyloxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione typically involves the reaction of (S)-4-hydroxy-2-oxazolidinone with 4-(benzyloxy)benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation of the benzyloxy group yields 4-(benzyloxy)benzaldehyde or 4-(benzyloxy)benzoic acid.
- Reduction of the oxazolidine ring yields amino alcohol derivatives.
- Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The oxazolidine ring can interact with active sites of enzymes, while the benzyloxybenzyl group can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Benzyloxybenzaldehyde: Shares the benzyloxybenzyl group but lacks the oxazolidine-2,5-dione core.
4-(Benzyloxy)benzoic acid: Similar benzyloxy group but with a carboxylic acid instead of the oxazolidine ring.
Oxazolidine-2,5-dione derivatives: Compounds with variations in the substituents on the oxazolidine ring.
Uniqueness: (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione is unique due to its combination of a chiral oxazolidine-2,5-dione core and a benzyloxybenzyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
22831-96-5 |
|---|---|
Molekularformel |
C17H15NO4 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
(4S)-4-[(4-phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO4/c19-16-15(18-17(20)22-16)10-12-6-8-14(9-7-12)21-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,20)/t15-/m0/s1 |
InChI-Schlüssel |
PXBOIYCSALTRHO-HNNXBMFYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3C(=O)OC(=O)N3 |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H]3C(=O)OC(=O)N3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3C(=O)OC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1-Methylpiperidin-2-yl)methyl]piperazine](/img/structure/B3049894.png)




![N-[(2-chlorophenyl)methylideneamino]benzamide](/img/structure/B3049903.png)

![1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene](/img/structure/B3049906.png)




